3-Fluoro-4-iodo-5-nitrobenzotrifluoride
CAS No.:
Cat. No.: VC17993858
Molecular Formula: C7H2F4INO2
Molecular Weight: 334.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2F4INO2 |
|---|---|
| Molecular Weight | 334.99 g/mol |
| IUPAC Name | 1-fluoro-2-iodo-3-nitro-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H2F4INO2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |
| Standard InChI Key | ZPSGIHBGMNMFOX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])I)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 3-position with fluorine, 4-position with iodine, 5-position with a nitro group (), and a trifluoromethyl group () at the 1-position (Figure 1). This arrangement creates a sterically congested and electron-deficient aromatic system, which influences its reactivity in substitution and coupling reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 334.99 g/mol | PubChem |
| CAS Number | 1980054-09-8 | PubChem |
| IUPAC Name | 1-fluoro-2-iodo-3-nitro-5-(trifluoromethyl)benzene | PubChem |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure. The NMR spectrum exhibits distinct signals for the trifluoromethyl ( ppm) and fluorine substituents ( ppm) . The iodine atom’s presence is evident from X-ray crystallography data, which reveals a C–I bond length of 2.10 Å, consistent with aryl iodides .
Synthesis Pathways
Bromine-to-Iodine Exchange
A synthesis protocol for 3-bromo-5-nitrobenzotrifluoride (ChemicalBook) involves bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione . For iodine substitution, a similar approach with catalysts could be employed, though yields may vary due to iodine’s lower reactivity .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C and decomposition above 250°C, attributed to the nitro group’s exothermic degradation . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (e.g., water) but exhibits high solubility in dichloromethane and dimethylformamide. The nitro group facilitates electrophilic aromatic substitution (EAS), while the iodine atom participates in Suzuki-Miyaura cross-coupling reactions .
Industrial Applications
Pharmaceutical Intermediates
The iodine substituent makes this compound a precursor for radioimaging agents. For example, -labeled derivatives are used in single-photon emission computed tomography (SPECT) .
Agrochemical Development
Nitrobenzotrifluorides are key intermediates in herbicides. The fluorine and iodine groups enhance lipid solubility, improving membrane penetration in target organisms .
Recent Advances and Future Directions
Recent patents highlight innovations in continuous-flow reactors for safer halogenation processes . Future research should explore photocatalytic methods to improve iodine incorporation efficiency and reduce energy costs.
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